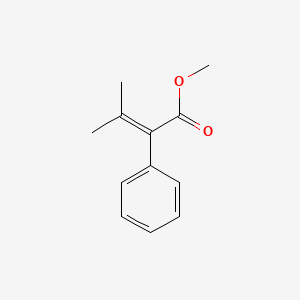

Methyl 3-methyl-2-phenylbut-2-enoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-methyl-2-phenylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-9(2)11(12(13)14-3)10-7-5-4-6-8-10/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUOZTXHDHOQARN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C1=CC=CC=C1)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381660 | |

| Record name | methyl 3-methyl-2-phenylbut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33131-36-1 | |

| Record name | methyl 3-methyl-2-phenylbut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Methyl 3 Methyl 2 Phenylbut 2 Enoate

Esterification Reactions for the Formation of Methyl 3-methyl-2-phenylbut-2-enoate

The final step in one common synthetic route to this compound is the esterification of its corresponding carboxylic acid, 3-methyl-2-phenylbut-2-enoic acid. This transformation can be achieved through several established methods.

The most direct and widely used method for converting a carboxylic acid to a methyl ester is the Fischer-Speier esterification. masterorganicchemistry.com This equilibrium-controlled reaction involves treating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst. masterorganicchemistry.com

The mechanism proceeds via protonation of the carbonyl oxygen of the carboxylic acid by the catalyst (e.g., sulfuric acid or p-toluenesulfonic acid). This protonation enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by methanol. A tetrahedral intermediate is formed, which then undergoes a proton transfer and elimination of a water molecule to yield the protonated ester. Final deprotonation, typically by the alcohol or the conjugate base of the catalyst, regenerates the acid catalyst and provides the final ester product. masterorganicchemistry.com For the synthesis of the closely related methyl (E)-3-phenylbut-2-enoate, this method involves the esterification of 3-phenylbut-2-enoic acid with methanol under reflux conditions with an acid catalyst to achieve complete conversion.

Table 1: Common Acid Catalysts for Fischer Esterification

| Catalyst | Formula | Notes |

|---|---|---|

| Sulfuric Acid | H₂SO₄ | Strong acid, commonly used, acts as a dehydrating agent. masterorganicchemistry.com |

| p-Toluenesulfonic Acid | TsOH | Solid, easier to handle than sulfuric acid, effective catalyst. masterorganicchemistry.com |

On an industrial scale, the synthesis of esters like this compound requires optimization for efficiency, cost-effectiveness, and safety. Continuous flow processes are often favored over batch processes to improve yield and ensure consistent product quality through precise control of reaction parameters. google.com

For large-scale production, several factors are critical:

Catalyst Selection: While traditional mineral acids are effective, solid acid catalysts or specialized complexes like a borate-sulfuric acid catalyst may be employed to simplify purification and minimize corrosive waste streams. google.comscience.gov

Water Removal: As Fischer esterification is an equilibrium process, efficient removal of the water byproduct is necessary to drive the reaction to completion. This can be achieved through azeotropic distillation or the use of dehydrating agents.

Purification: Post-reaction purification is crucial. Industrial methods for recovering the final ester product include distillation, often under reduced pressure to prevent thermal degradation, or crystallization. google.com

Process Simplification: Developing single-stage reactor processes is a key goal in industrial synthesis to reduce operational complexity and cost. google.com Such processes are advantageous for producing various substituted phenylene aromatic diesters and can be adapted for similar compounds. google.com

Olefination Strategies for the Construction of the 2-Phenylbut-2-enoate Skeleton

An alternative and highly convergent approach to this compound involves constructing the core carbon-carbon double bond through an olefination reaction. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for this purpose, particularly for creating trisubstituted alkenes. rsc.org

The Horner-Wadsworth-Emmons (HWE) reaction utilizes a stabilized phosphonate (B1237965) carbanion, which is more nucleophilic than the corresponding ylides used in the Wittig reaction. wikipedia.org To synthesize the this compound skeleton, a phosphonate such as triethyl 2-phosphonopropionate would be deprotonated with a suitable base to form a carbanion. This carbanion then reacts with a ketone, in this case, acetophenone (B1666503), to form the desired α,β-unsaturated ester. rsc.orgoup.com

The reaction generally favors the formation of the thermodynamically more stable (E)-alkene. wikipedia.orgnrochemistry.com The stereochemical outcome can be influenced by several factors, including the structure of the reactants, the base used, solvent, and reaction temperature. researchgate.net The water-soluble dialkylphosphate salt byproduct is easily removed by aqueous extraction, simplifying product purification compared to the Wittig reaction. wikipedia.org

The use of microwave irradiation can dramatically accelerate the rate of HWE reactions, often reducing reaction times from hours to minutes and improving yields. organic-chemistry.orgresearchgate.net This technique has been successfully applied to the synthesis of (Z)-3,3-trisubstituted-α,β-unsaturated methyl esters from aryl-alkyl ketones, a reaction type directly analogous to the synthesis of the target compound. mdpi.comnih.gov

In a typical microwave-assisted procedure, the ketone, phosphonate reagent, a Lewis acid (like tin(II) trifluoromethanesulfonate), and a base (such as N-ethylpiperidine) are heated in a suitable solvent under microwave irradiation. mdpi.com The efficiency of these reactions showcases the advantages of microwave heating in organic synthesis. researchgate.net

Table 2: Example of Microwave-Assisted HWE Reaction Conditions for Aryl-Alkyl Ketones

| Entry | Ketone | Reagents & Conditions | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | Acetophenone | (CF₃SO₃)₂Sn, N-ethylpiperidine, DCM, 70 °C | 30 | 85 |

Data adapted from a study on the synthesis of (Z)-3,3-trisubstituted-α,β-unsaturated methyl esters. mdpi.com

The mechanism of the HWE reaction begins with the deprotonation of the phosphonate to generate a phosphonate carbanion. wikipedia.org This is followed by the nucleophilic addition of the carbanion to the carbonyl carbon of the aldehyde or ketone, which is the rate-limiting step. wikipedia.orgnih.gov This addition forms diastereomeric tetrahedral intermediates (betaines). researchgate.net

Wittig-Type Olefination Reactions for α,β-Unsaturated Esters

The Horner-Wadsworth-Emmons (HWE) reaction, a well-established modification of the Wittig reaction, is a cornerstone in the synthesis of α,β-unsaturated esters. wikipedia.org It employs phosphonate carbanions, which are more nucleophilic and less basic than the corresponding phosphonium (B103445) ylides, facilitating the reaction with a broader range of aldehydes and ketones under milder conditions. wikipedia.org A key advantage of the HWE reaction is that the water-soluble phosphate (B84403) byproduct is easily removed during aqueous workup, simplifying product purification. tcichemicals.com

For the synthesis of a tetrasubstituted alkene like this compound, a likely HWE approach would involve the reaction of a ketone (acetophenone) with a substituted phosphonate ester, such as methyl 2-(diethylphosphono)propionate.

A significant advancement in controlling the stereochemical outcome of the HWE reaction is the Still-Gennari olefination. bohrium.com This protocol utilizes phosphonate reagents with electron-withdrawing bis(2,2,2-trifluoroethyl) or related groups, in combination with strong, non-coordinating bases like potassium hexamethyldisilazide (KHMDS) and an additive such as 18-crown-6 (B118740). bohrium.commdpi.com These conditions kinetically favor the formation of the Z-alkene isomer, even with ketones, by accelerating the elimination of the erythro-betaine intermediate before it can equilibrate to the more stable threo form. bohrium.com The Still-Gennari modification is a powerful tool for accessing Z-α,β-unsaturated esters, which are often challenging to synthesize using traditional HWE conditions that typically favor the E-isomer. bohrium.commdpi.com

| Reaction | Reactants | Key Reagents & Conditions | Primary Product Stereochemistry |

| Standard HWE | Aldehyde/Ketone + Dialkyl phosphonoacetate | NaH or K₂CO₃ in THF/DMF | (E)-alkene favored |

| Still-Gennari Olefination | Aldehyde/Ketone + Bis(trifluoroethyl) phosphonoacetate | KHMDS, 18-crown-6 in THF, -78 °C | (Z)-alkene favored |

Metal-Catalyzed Functionalization and Coupling Routes

Modern organometallic chemistry offers powerful alternatives to classical olefination reactions, often providing novel pathways with high efficiency and selectivity. Nickel and palladium catalysts, in particular, have enabled the development of sophisticated methods for constructing complex carbon skeletons.

Nickel-Catalyzed Carbomagnesiation for Substituted Acrylic Acid Derivatives

Nickel-catalyzed reactions have emerged as a robust tool for carbon-carbon bond formation. A notable strategy for the synthesis of tetrasubstituted alkenes involves a nickel-catalyzed three-component domino reaction. acs.org This process couples an aryl Grignard reagent, an internal alkyne, and an aryl halide in the presence of a simple nickel(II) catalyst like NiCl₂. acs.org The reaction proceeds through a sequential mechanism involving the carbomagnesiation of the alkyne followed by a cross-coupling reaction with the aryl halide. acs.org

This methodology allows for the convergent assembly of highly substituted alkenes from simple, readily available precursors. For a molecule like this compound, this could hypothetically involve the reaction of phenylmagnesium bromide, a but-2-yne derivative, and a suitable halide, followed by subsequent functional group manipulations. The ability to forge multiple C-C bonds in a single operation makes this an atom-economical and efficient approach. acs.org

Palladium-Catalyzed C-H Activation in Related Systems

Palladium-catalyzed C-H activation has revolutionized organic synthesis by allowing the direct functionalization of otherwise inert C-H bonds. youtube.com This approach circumvents the need for pre-functionalized starting materials, leading to more streamlined and environmentally benign synthetic routes. For the construction of tetrasubstituted alkenes, palladium-catalyzed domino processes involving C-H activation have been developed. nih.govnih.gov

One such strategy involves a palladium-catalyzed cascade of C-H activation, carbopalladation of an alkyne, and a subsequent C-H activation/cyclization sequence. nih.gov These reactions can create multiple C-C bonds in one pot, leading to complex, sterically hindered molecules. While a direct application to the linear structure of this compound is not explicitly reported, the principles demonstrate the power of palladium catalysis to assemble highly substituted olefinic cores through novel bond disconnections. nih.gov For instance, the synthesis of highly functionalized tri- and tetrasubstituted alkenes has been achieved through a three-component assembly of terminal dienes, enol triflates, and a hydride source under Pd(0) catalysis. acs.org

Enantioselective Hydrogenation of α,β-Unsaturated Carboxylic Acids

The asymmetric hydrogenation of prochiral olefins is one of the most powerful methods for creating stereogenic centers with high enantiopurity. The hydrogenation of tetrasubstituted α,β-unsaturated carboxylic acids, such as the parent acid 3-methyl-2-phenylbut-2-enoic acid, is a challenging but highly valuable transformation. nih.gov

Recent advances have shown that earth-abundant metal catalysts, such as cobalt, can effectively catalyze the enantioselective hydrogenation of these challenging substrates. nih.gov Using a Co(II) catalyst with a chiral ligand, a broad range of tetrasubstituted α,β-unsaturated carboxylic acids have been hydrogenated to yield the corresponding chiral carboxylic acids with excellent enantioselectivities (up to 99% ee). nih.gov

Furthermore, iridium complexes featuring chiral spiro ligands have proven highly efficient for the asymmetric hydrogenation of α,β-unsaturated carboxylic acids bearing tetrasubstituted olefins. acs.org These catalytic systems can achieve outstanding enantioselectivities, providing a reliable route to chiral α-substituted carboxylic acids which can then be esterified to the final methyl ester product. acs.org The development of catalysts for hydrogenating such sterically hindered substrates is a significant achievement, opening pathways to complex chiral building blocks. nih.govacs.org

| Catalyst System | Substrate Type | Typical Enantioselectivity (ee) | Reference |

| Iridium-Spiro Ligand | Tetrasubstituted α,β-Unsaturated Carboxylic Acids | Up to 99% | acs.org |

| Cobalt(II)-Chiral Ligand | Tetrasubstituted α,β-Unsaturated Carboxylic Acids | Up to 99% | nih.gov |

| Rhodium-ArcPhos | Cyclic Tetrasubstituted Dehydroamino Acid Derivatives | Up to 96% | rsc.org |

In Depth Analysis of Reaction Mechanisms and Chemical Transformations of Methyl 3 Methyl 2 Phenylbut 2 Enoate and Analogues

Oxidative and Reductive Pathways of the α,β-Unsaturated Ester Moiety

The α,β-unsaturated ester moiety in Methyl 3-methyl-2-phenylbut-2-enoate and related compounds is susceptible to both oxidation and reduction, targeting the carbon-carbon double bond and the ester functional group.

Oxidative Cleavage: Oxidation of the carbon-carbon double bond in α,β-unsaturated esters can be achieved using strong oxidizing agents. For instance, reagents like potassium permanganate (B83412) (KMnO₄) or ozone (O₃) can cleave the double bond, leading to the formation of ketones and carboxylic acid derivatives. In a related context, the oxidation of microcystins, which contain a similar unsaturated amino acid structure, with permanganate-periodate results in the cleavage of the molecule to yield 2-methyl-3-methoxy-4-phenylbutanoic acid (MMPB). nih.gov This reaction proceeds via a second-order kinetic model, being first order with respect to both the permanganate and the microcystin. nih.gov The rate of this oxidative cleavage is influenced by temperature and pH, with faster initial rates observed under neutral or alkaline conditions. nih.gov

Reduction Pathways: Reduction of α,β-unsaturated esters can proceed via several pathways, depending on the reducing agent and reaction conditions.

Catalytic Hydrogenation: This method can be used to selectively reduce the carbon-carbon double bond, yielding the corresponding saturated ester, methyl 3-methyl-2-phenylbutanoate.

Hydride Reduction: Stronger reducing agents like lithium aluminum hydride (LiAlH₄) typically reduce both the double bond and the ester carbonyl group, leading to the formation of the corresponding saturated alcohol, 3-methyl-2-phenylbutan-1-ol. In contrast, sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce the ester group but can, under certain conditions, reduce the carbon-carbon double bond, especially in the presence of activating groups.

Nucleophilic Addition and Substitution Reactions on the Conjugated System

The conjugated system of α,β-unsaturated esters like this compound features two electrophilic sites: the carbonyl carbon (C-1) and the β-carbon (C-3). This duality allows for two competing reaction pathways: direct (1,2) addition to the carbonyl group and conjugate (1,4) addition to the β-carbon. libretexts.org

Conjugate (Michael) Addition: The Michael addition, or conjugate addition, is a characteristic reaction for α,β-unsaturated carbonyl compounds. masterorganicchemistry.com Nucleophiles attack the electrophilic β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. fiveable.melibretexts.org Subsequent protonation at the α-carbon yields the 1,4-addition product. libretexts.orglibretexts.org The choice between 1,2- and 1,4-addition is largely determined by the nature of the nucleophile. libretexts.org "Soft" nucleophiles, such as enolates, amines, thiols, and Gilman reagents (dialkylcuprates), preferentially undergo 1,4-addition. masterorganicchemistry.com In contrast, "hard" nucleophiles like Grignard reagents and organolithium compounds tend to favor 1,2-addition to the carbonyl carbon. libretexts.orgmasterorganicchemistry.com

The addition of nucleophiles to α,β-unsaturated esters can be catalyzed by various means, including organocatalysts and transition metals, to achieve enantioselectivity. nih.gov For example, rhodium(I) complexes with chiral phosphine (B1218219) ligands have been used to catalyze the enantioselective addition of arylboronic acids to α,β-unsaturated esters. nih.gov Similarly, N-heterocyclic carbenes (NHCs) can catalyze intermolecular Stetter reactions between aldehydes and α,β-unsaturated esters. nih.gov

Substitution Reactions: The ester group itself can undergo nucleophilic acyl substitution. For example, reaction with ammonia (B1221849) or primary/secondary amines can lead to the formation of the corresponding amide, although this transformation is often less facile than with acyl chlorides or anhydrides.

Isomerization Processes and Their Mechanistic Implications

Isomerization of the double bond in unsaturated esters is a significant transformation that can be induced by thermal, photochemical, or catalytic means.

Thermal Isomerization Studies

The thermal isomerization of α,β-unsaturated esters to their β,γ-unsaturated counterparts has been studied for analogous systems. For example, heating methyl cis-4-methyl-2-pentenoate at 252 °C leads to its rearrangement into methyl 4-methyl-3-pentenoate. cdnsciencepub.com This reaction follows first-order kinetics and is believed to proceed through a unimolecular mechanism involving a cyclic, six-membered transition state, consistent with a 1,5-hydrogen transfer. cdnsciencepub.com The activation parameters for this process, specifically a moderately high activation enthalpy (ΔH‡ = 37.5 ± 2 kcal/mol) and a negative activation entropy (ΔS‡ = -8.2 ± 4 e.u.), support this proposed cyclic mechanism. cdnsciencepub.com This type of sigmatropic rearrangement is a general pathway for the equilibration of α,β- and β,γ-unsaturated esters at elevated temperatures. cdnsciencepub.com

| Compound | Isomerization Conditions | Product(s) | Proposed Mechanism |

| Methyl cis-4-methyl-2-pentenoate | 252 °C, Gas Phase | Methyl 4-methyl-3-pentenoate | Unimolecular 1,5-Hydrogen Transfer cdnsciencepub.com |

| Methyl cis-2-pentenoate | Heat | Methyl 3-pentenoate | 1,5-Hydrogen Transfer cdnsciencepub.com |

| Methyl cis-2,4-dimethyl-2-pentenoate | Heat | Methyl 2,4-dimethyl-3-pentenoate | 1,5-Hydrogen Transfer cdnsciencepub.com |

Base-Promoted Isomerization Pathways

Base-catalyzed isomerization provides an alternative route for the interconversion of α,β- and β,γ-unsaturated esters. The mechanism involves the deprotonation of the carbon α to the carbonyl group (for a β,γ-unsaturated ester) or the γ-carbon (for an α,β-unsaturated ester) to form a resonance-stabilized enolate ion. youtube.com Protonation of this intermediate can then occur at either the α- or γ-position, leading to a mixture of isomers.

For instance, the equilibration of methyl 4-methyl-2-pentenoate isomers with their β,γ-isomer, methyl 4-methyl-3-pentenoate, can be achieved using a sodium glycolate (B3277807) catalyst in ethylene (B1197577) glycol at 195 °C. cdnsciencepub.com Under these conditions, an equilibrium mixture is established, demonstrating the reversibility of the process. cdnsciencepub.com This method highlights how basic conditions facilitate the migration of the double bond into and out of conjugation with the ester functionality via a common enolate intermediate. youtube.com

Electrocyclization Reactions of Relevant Diazo Ester Precursors

While this compound itself does not undergo electrocyclization, related diazo ester precursors are key substrates for such reactions, leading to the formation of important heterocyclic structures. rsc.org Electrocyclization is a pericyclic reaction where a single bond is formed between the ends of a conjugated π-system. masterorganicchemistry.com

In the context of diazo compounds, 1-aryl-3-diazoalkenes can undergo 6π-electron cyclization to form 3H-pyrazoles. rsc.org For example, 1-aryl-2-(1-diazoethyl)cyclopentenes undergo thermal or photochemical cyclization to yield the corresponding fused 3H-pyrazoles. rsc.org These reactions are stereospecific and their outcomes can be predicted by the Woodward-Hoffmann rules, which consider the symmetry of the highest occupied molecular orbital (HOMO) of the π-system. masterorganicchemistry.comyoutube.com

The diazo functionality in these precursors can also be converted into a metallo-enolcarbene by catalysts like dirhodium(II) or copper(I) complexes. rsc.org These intermediates are highly versatile and can participate in various [3+n] cycloaddition reactions to construct a wide array of carbocyclic and heterocyclic systems. rsc.orgmdpi.com For example, rhodium(II)-catalyzed reactions of diazo compounds containing an alkenyl substituent can generate azahexatrienes, which readily undergo 1,6-electrocyclization to form dihydropyridines. mdpi.com

| Diazo Precursor Type | Reaction Conditions | Product Type |

| 1-Aryl-3-diazoalkenes | Thermal/Photochemical | 3H-Pyrazoles rsc.org |

| Alkenyl-substituted Diazo Esters | Rhodium(II) catalysis | Dihydropyridines (via 1,6-electrocyclization) mdpi.com |

| Diazo Oxime Ethers | Copper(II) catalysis with Azirines | Pyrazines (via 1,6-electrocyclization) mdpi.com |

Keto-Enol Tautomerism in Structurally Related Precursors

The synthesis of this compound often involves precursors that exhibit keto-enol tautomerism, most notably β-keto esters. researchgate.net A direct precursor could be methyl 3-oxo-2-phenylbutanoate. Keto-enol tautomerism is the chemical equilibrium between a keto form (a compound containing a carbonyl group) and an enol form (a compound containing a hydroxyl group bonded to a double bond). nih.gov

For β-keto esters, the equilibrium generally favors the keto form, but the enol form is present in significant amounts and is crucial for its reactivity. orientjchem.org The enol form is stabilized by an intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen. researchgate.net The position of this equilibrium is influenced by several factors, including the solvent and the nature of the substituents. orientjchem.org

Studies on compounds like 3-phenyl-2,4-pentanedione, a β-diketone structurally related to the precursor, show that the keto tautomer is generally more stable, and the equilibrium shifts further toward the keto form in solvents with high dielectric constants. orientjchem.org The presence of a bulky substituent, such as the phenyl group on the α-carbon, can also favor the keto tautomer due to steric hindrance in the enol form. orientjchem.org This tautomeric equilibrium is fundamental to the chemistry of these precursors, as the enol or enolate form is often the reactive species in base-catalyzed alkylation and condensation reactions. researchgate.net

Stereochemical Considerations in the Synthesis and Reactivity of Methyl 3 Methyl 2 Phenylbut 2 Enoate

E/Z Isomerism in 2-Phenylbut-2-enoate Chemical Space

Geometric isomerism, specifically E/Z isomerism, is a fundamental concept in the study of alkenes where rotation around the carbon-carbon double bond is restricted. wikipedia.org The designation of an isomer as E (from the German entgegen, meaning opposite) or Z (from the German zusammen, meaning together) depends on the relative priorities of the substituents attached to each carbon of the double bond. These priorities are assigned using the Cahn-Ingold-Prelog (CIP) sequence rules. libretexts.orgvanderbilt.edu

The core rules for assigning priority are as follows:

Atoms with higher atomic numbers attached directly to the double bond carbon are given higher priority. wikipedia.org

If the directly attached atoms are the same, the priority is determined by moving to the next atoms along the chain until a point of first difference is found. vanderbilt.edu

Multiple bonds are treated as multiple single bonds to the same type of atom. For example, a C=O group is treated as a carbon bonded to two oxygen atoms. wikipedia.org

For the specific compound, Methyl 3-methyl-2-phenylbut-2-enoate, the structure is tetrasubstituted with the formula CH3-C(CH3)=C(Ph)-C(=O)OCH3. At carbon-3 (C3), the two substituents are identical methyl groups. When one of the carbons of a double bond has two identical substituents, E/Z isomerism is not possible.

However, within the broader "2-phenylbut-2-enoate" chemical space, E/Z isomerism is a crucial feature. Consider the related compound, Methyl 2-phenylbut-2-enoate.

| Double Bond Carbon | Substituent 1 | Substituent 2 | Higher Priority Group |

|---|---|---|---|

| C2 | Phenyl (-C₆H₅) | Methoxycarbonyl (-COOCH₃) | Methoxycarbonyl (-COOCH₃) |

| C3 | Methyl (-CH₃) | Hydrogen (-H) | Methyl (-CH₃) |

The priority for the methoxycarbonyl group over the phenyl group at C2 is determined by the first point of difference: the carbonyl carbon is bonded to two oxygen atoms, which have a higher atomic number than the carbon atoms the phenyl carbon is bonded to. wikipedia.orgquora.com

Based on these priorities for Methyl 2-phenylbut-2-enoate:

The (Z)-isomer has the higher priority groups (-COOCH₃ and -CH₃) on the same side of the double bond. libretexts.org

The (E)-isomer has the higher priority groups on opposite sides of the double bond. libretexts.org

This distinction is critical, as the (Z) and (E)-isomers of α,β-unsaturated esters can exhibit significantly different biological activities and reactivities. nih.gov

Strategies for Stereocontrolled Synthesis of α,β-Unsaturated Esters

The ability to selectively synthesize one geometric isomer over another is a central goal in organic synthesis. Several powerful methods have been developed to control the stereochemical outcome in the formation of α,β-unsaturated esters. nih.govrsc.orgrsc.org

Horner-Wadsworth-Emmons (HWE) Reaction: This is one of the most common methods for synthesizing α,β-unsaturated esters. slideshare.netnrochemistry.com The reaction of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone typically yields the thermodynamically more stable (E)-alkene with high selectivity. wikipedia.orgorganic-chemistry.org The formation of the (E)-isomer is favored because steric hindrance is minimized in the transition state leading to this product. organic-chemistry.org

Still-Gennari Olefination: To overcome the inherent (E)-selectivity of the HWE reaction, the Still-Gennari modification was developed. This method uses phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, in combination with strong, non-chelating bases like potassium hexamethyldisilazide (KHMDS) in the presence of a crown ether. bohrium.comnih.gov These conditions accelerate the elimination step kinetically, favoring the formation of the less stable (Z)-alkene, often with excellent selectivity. nih.govic.ac.uk

Olefin Metathesis: Modern catalytic methods, particularly olefin cross-metathesis, have emerged as powerful tools for stereoselective alkene synthesis. Molybdenum-based monoaryloxide pyrrolide (MAP) or monoaryloxide chloride (MAC) catalysts have been shown to be exceptionally effective in producing (Z)-trisubstituted alkenes. nih.govnih.govresearchgate.netnih.gov These reactions can proceed with high efficiency and stereoselectivity, even with complex substrates. mit.eduethz.ch

Other Methods: An alternative strategy involves the stereoselective enol tosylation of β-keto esters followed by a Suzuki-Miyaura cross-coupling reaction. By carefully choosing the base and reaction conditions, either the (Z)- or (E)-enol tosylate can be formed selectively, which then couples with an aryl boronic acid to produce the corresponding trisubstituted α,β-unsaturated ester with high geometric purity. organic-chemistry.org

| Method | Key Reagent/Catalyst | Typical Selectivity | Reference |

|---|---|---|---|

| Horner-Wadsworth-Emmons | Triethyl phosphonoacetate, NaH or NaOEt | High E-selectivity (>95:5 E:Z) | wikipedia.orgorganic-chemistry.org |

| Still-Gennari Olefination | Bis(trifluoroethyl)phosphonoacetate, KHMDS, 18-crown-6 (B118740) | High Z-selectivity (>95:5 Z:E) | bohrium.comnih.gov |

| Molybdenum-Catalyzed Cross-Metathesis | Mo-MAP or Mo-MAC complexes | High Z-selectivity (>98:2 Z:E) | nih.govnih.govmit.edu |

| Enol Tosylation / Suzuki Coupling | KHMDS/LiBr for (E), LDA for (Z) | High E- or Z-selectivity depending on conditions | organic-chemistry.org |

Influence of Substituent Effects on Diastereoselectivity and Enantioselectivity

Beyond the synthesis of the double bond itself, the substituents on the α,β-unsaturated ester scaffold profoundly influence the stereoselectivity of subsequent reactions. These effects can be steric, electronic, or a combination of both, and they are crucial in controlling diastereoselectivity and enantioselectivity in reactions such as conjugate additions. nih.govbeilstein-journals.org

Diastereoselectivity: The steric bulk of substituents plays a significant role in dictating the facial selectivity of an approaching nucleophile. In conjugate addition reactions, for example, a bulky substituent on the chiral auxiliary or on the ester itself can effectively block one face of the molecule, forcing the incoming reagent to attack from the less hindered side. beilstein-journals.org In the synthesis of trisubstituted alkenes via HWE-type reactions, the steric bulk of both the phosphonate reagent and the carbonyl compound are critical in determining the final E/Z ratio. wikipedia.org

Enantioselectivity: The electronic properties of substituents, particularly on the phenyl ring, can have a remarkable effect on enantioselectivity in catalyzed reactions. nih.gov In asymmetric conjugate additions, electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the aromatic ring of the substrate can alter the electron density of the enoate system. pleiades.online This change affects the interaction between the substrate and the chiral catalyst (e.g., a metal-ligand complex), which can enhance or diminish the enantiomeric excess (ee) of the product. nih.gov For instance, in some copper-catalyzed asymmetric conjugate additions, the stereoselectivity is highly dependent on the electronic nature of the substrate, with electron-rich systems sometimes showing different reactivity and selectivity compared to electron-poor ones. nih.govmdpi.com

The following table illustrates findings from a study on the asymmetric aminohydroxylation of O-substituted 4-hydroxy-2-butenoates, where the electronic nature of a substituent on a phenyl group had a pronounced and sometimes conflicting effect on the enantioselectivity, depending on the linker to that phenyl group. nih.gov

| Substrate Type | Substituent (X) on Phenyl Ring | Electronic Effect | Observed Enantioselectivity (ee) |

|---|---|---|---|

| O-Benzoyl | -OCH₃ | Electron-Donating | Higher ee |

| O-Benzoyl | -NO₂ | Electron-Withdrawing | Lower ee |

| O-Benzyl | -OCH₃ | Electron-Donating | Lower ee |

| O-Benzyl | -CF₃ | Electron-Withdrawing | Higher ee |

This demonstrates that the interplay between the substrate's electronic properties and the catalyst system is complex and crucial for achieving high levels of stereocontrol. nih.gov

Advanced Spectroscopic Characterization of Methyl 3 Methyl 2 Phenylbut 2 Enoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy of Methyl 3-methyl-2-phenylbut-2-enoate is anticipated to reveal distinct signals corresponding to the different types of protons in the molecule. Based on the analysis of structurally similar compounds, the predicted chemical shifts (δ) in a deuterated chloroform (B151607) (CDCl₃) solvent are outlined below. The phenyl protons are expected to appear as a multiplet in the aromatic region (7.2-7.5 ppm). The methyl ester protons would present as a sharp singlet. The two methyl groups at the C3 position are expected to be diastereotopic and thus may show distinct signals.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Phenyl-H | ~7.20-7.50 | m | - |

| -OCH₃ | ~3.60 | s | - |

| C(3)-CH₃ (E-isomer) | ~2.20 | s | - |

| C(3)-CH₃ (Z-isomer) | ~1.90 | s | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) provides information on the carbon framework of the molecule. The predicted chemical shifts for this compound are detailed in the following table. The carbonyl carbon of the ester group is expected to resonate at the most downfield position. The quaternary carbons of the double bond and the phenyl ring will also show characteristic shifts.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~168.0 |

| C2 (olefinic) | ~128.5 |

| C3 (olefinic) | ~140.0 |

| Phenyl C1 (ipso) | ~142.0 |

| Phenyl C2, C6 | ~128.0 |

| Phenyl C3, C5 | ~129.0 |

| Phenyl C4 | ~127.0 |

| -OCH₃ | ~51.0 |

| C(3)-CH₃ | ~22.0 |

| C(3)-CH₃ | ~21.0 |

Two-Dimensional (2D) NMR Techniques for Structural Elucidation

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, various 2D NMR experiments are employed.

Correlation Spectroscopy (COSY): This experiment would reveal correlations between coupled protons. For this compound, significant correlations are expected among the aromatic protons of the phenyl group.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the signals of the methyl ester protons to the corresponding carbon, and the aromatic protons to their respective carbons.

High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PAD) Detection

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. When coupled with a Photodiode Array (PAD) detector, it provides ultraviolet-visible spectra of the eluting peaks, aiding in peak identification and purity assessment.

For the analysis of the α,β-unsaturated ester, this compound, a reverse-phase HPLC method would be suitable. A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of an acid like formic or phosphoric acid to improve peak shape. chemicalbook.com The PAD detector would be set to scan a range of wavelengths (e.g., 200-400 nm) to capture the UV absorbance of the conjugated system in the molecule. This allows for the determination of the retention time of the compound, which is a characteristic feature under specific chromatographic conditions, and the acquisition of its UV spectrum, which can be used for identification purposes. The purity of the sample can be assessed by the presence of any additional peaks in the chromatogram.

Elemental Composition Determination Methods

Determining the elemental composition is a fundamental step in characterizing a chemical compound. For organic compounds like this compound, the most common method is combustion analysis. velp.comazom.com

In this technique, a small, precisely weighed amount of the sample is combusted in a high-temperature furnace in the presence of excess oxygen. azom.comeltra.com This process converts the carbon in the compound to carbon dioxide (CO₂) and the hydrogen to water (H₂O). azom.com These combustion products are then passed through a series of detectors, typically thermal conductivity or infrared detectors, to quantify their amounts. azom.comeltra.com From these measurements, the mass percentages of carbon and hydrogen in the original sample can be accurately calculated. This experimental data is then compared to the theoretical percentages calculated from the molecular formula (C₁₂H₁₄O₂) to confirm the elemental composition and support the compound's identity and purity. Other methods like mass spectrometry can also be employed for elemental analysis. eolss.net

Computational Chemistry Investigations on Methyl 3 Methyl 2 Phenylbut 2 Enoate

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a cornerstone in the computational study of organic reaction mechanisms due to its balance of accuracy and computational cost. scirp.org For α,β-unsaturated esters such as Methyl 3-methyl-2-phenylbut-2-enoate, DFT calculations can map out the potential energy surfaces of various reactions, identify transition states, and determine reaction pathways.

One area where DFT is particularly insightful is in predicting the stereoselectivity and regioselectivity of reactions. For instance, in reactions like 1,3-dipolar cycloadditions, DFT calculations can be employed to analyze the relative free energies of different reaction paths, thereby predicting the most likely product in agreement with experimental results. imist.ma The presence of bulky substituents like the phenyl and methyl groups on the double bond of this compound would significantly influence the steric hindrance and electronic properties of the transition states, making DFT a valuable tool for predicting reaction outcomes.

Furthermore, DFT is instrumental in studying catalyzed reactions. For example, theoretical studies on the hydroboration of α,β-unsaturated esters have used DFT to compare 1,2- and 1,4-addition pathways. rsc.org These studies have shown that the 1,4-hydroboration pathway is generally more favorable, a preference that can be explained by analyzing the stability of the transition states. rsc.org In the context of this compound, DFT could be used to model its behavior in similar reactions, providing detailed mechanistic insights.

The general applicability of DFT extends to a wide range of transformations involving α,β-unsaturated esters, including Michael additions, Diels-Alder reactions, and various condensation reactions. nih.govpku.edu.cn By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive understanding of the reaction mechanism can be achieved.

Theoretical Predictions of Electronic Structure and Reactivity

The electronic structure of a molecule is fundamental to its reactivity. DFT and other computational methods provide a detailed picture of how electrons are distributed within a molecule and how this distribution influences its chemical behavior. For this compound, these theoretical predictions are crucial for understanding its properties.

Frontier Molecular Orbital (FMO) Theory: The reactivity of a molecule can often be explained by the interaction of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). DFT calculations can determine the energies and shapes of these frontier orbitals. researchgate.netresearchgate.net For an α,β-unsaturated ester, the HOMO is typically associated with the C=C double bond, while the LUMO is centered on the carbonyl group and the β-carbon. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. scielo.br A smaller HOMO-LUMO gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): A molecular electrostatic potential map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For this compound, the MEP would be expected to show a negative potential (red/yellow) around the carbonyl oxygen, indicating a site for electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms. The β-carbon of the α,β-unsaturated system would also exhibit some degree of positive potential, making it susceptible to nucleophilic attack.

The following interactive table presents hypothetical, yet representative, data for the electronic properties of this compound, as would be predicted by DFT calculations.

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | ~2.0 D | Reflects the overall polarity of the molecule. |

These theoretical predictions, derived from computational chemistry, offer a detailed molecular-level understanding of the structure and reactivity of this compound, guiding further experimental studies and applications in organic synthesis.

Strategic Applications of Methyl 3 Methyl 2 Phenylbut 2 Enoate in Contemporary Organic Synthesis

Building Block Functionality for Complex Molecular Architectures

As a functionalized building block, Methyl 3-methyl-2-phenylbut-2-enoate contains several reactive sites—the ester, the phenyl ring, and the alkene—that can be targeted for chemical modification. Its synthesis is related to that of its parent carboxylic acid, 3-Methyl-2-phenylbut-2-enoic acid, which can be prepared through methods like the condensation of acetophenone (B1666503) with isobutyraldehyde, followed by an oxidation step . The ester can be readily prepared from this acid, serving as a key intermediate for further synthetic transformations.

α,β-Unsaturated carbonyl compounds are foundational starting materials for synthesizing a wide array of heterocyclic compounds. arkat-usa.org The enone moiety is a versatile unit that can react with dinucleophiles to form polycyclic systems. arkat-usa.org For instance, N-heterocyclic carbene (NHC) catalysis can activate α,β-unsaturated acid derivatives to react with various bisnucleophiles, leading to the formation of five- and six-membered heterocycles like dihydropyranones and dihydropyridinones. acs.org The reaction of α,β-unsaturated ketones with reagents like hydrazine (B178648) is a classic method for preparing pyrazole (B372694) derivatives. researchgate.net

However, the application of this compound in such reactions is challenging. The tetrasubstituted nature of the alkene creates significant steric hindrance, which can impede the approach of nucleophiles. Consequently, while the general reaction pathways for heterocycle synthesis from α,β-unsaturated esters are well-established, specific examples utilizing the sterically congested this compound are not widely reported in scientific literature. Overcoming its low reactivity would likely require specialized catalysts or harsh reaction conditions.

Conjugate Addition: The conjugate addition, or Michael reaction, is a cornerstone of C-C bond formation, involving the addition of a nucleophile to the β-carbon of an α,β-unsaturated carbonyl compound. masterorganicchemistry.com The reactivity of the Michael acceptor is influenced by steric and electronic factors. In the case of this compound, the β-carbon is attached to two other methyl groups, creating a highly crowded environment. This steric bulk is known to be detrimental to reactivity, often leading to sluggish or unsuccessful reactions under standard conditions. nih.gov While catalytic methods exist for promoting conjugate additions to sterically hindered substrates, such as certain β-substituted cyclic enones, these often require specialized catalyst systems, like chiral NHC-based copper complexes or ligand-free cationic palladium catalysts, to proceed efficiently. organic-chemistry.orgacs.org Therefore, this compound is considered a challenging substrate for conventional conjugate addition reactions.

Cycloaddition Processes: Cycloaddition reactions, such as the Diels-Alder [4+2] and various [3+2] cycloadditions, are powerful methods for constructing cyclic molecules. wikipedia.org The success of these reactions depends heavily on the reactivity of the components. Tetrasubstituted alkenes are notoriously poor dienophiles in thermal [4+2] cycloaddition reactions due to a combination of steric repulsion in the transition state and unfavorable electronic properties. While some cycloadditions involving tetrasubstituted alkenes can be achieved, they often require specific activation, such as Lewis acid catalysis or the use of highly reactive dienes. nih.govmdpi.comresearchgate.net For example, formal [3+2] cycloaddition reactions between electron-rich epoxides and certain alkenes have been developed to produce highly substituted tetrahydrofurans. mdpi.comresearchgate.net Although these examples demonstrate that cycloadditions involving hindered alkenes are possible, specific studies detailing the participation of this compound as a cycloaddition partner are scarce in the literature.

One of the most promising applications for this compound is its role as a precursor in the synthesis of biologically active molecules. While direct studies on the ester are limited, research into its parent compound, 3-Methyl-2-phenylbut-2-enoic acid, provides strong evidence of its potential. Derivatives of this acid have been investigated for significant therapeutic properties. This suggests that this compound is a valuable synthetic intermediate for accessing these classes of compounds.

Research has highlighted the following potential applications for derivatives of the core 3-methyl-2-phenylbut-2-enoic acid structure:

| Potential Application | Research Findings | Citation |

| Anti-inflammatory | Derivatives have demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting a pathway for developing new anti-inflammatory drugs. | |

| Anticancer | The structural features of these compounds allow for effective interaction with biological targets involved in cancer progression, and certain derivatives have been studied for their ability to induce apoptosis in cancer cells. |

Given that esters are common functional groups in pharmaceuticals and are readily converted to other functionalities, this compound stands as a key building block for the synthesis and exploration of new pharmacologically relevant agents based on this molecular scaffold.

Macrolactones, or large cyclic esters, are an important class of natural products and synthetic compounds with diverse biological activities. A primary method for their synthesis is ring-closing metathesis (RCM). This reaction typically involves a molecule containing two terminal alkenes that are joined by an ester linkage. However, the efficiency of RCM can be highly dependent on the substitution pattern of the alkenes.

The use of a tetrasubstituted alkene like the one present in this compound within an RCM precursor would be exceptionally challenging for most standard metathesis catalysts. The steric hindrance would likely inhibit catalyst coordination and turnover. Consequently, the application of this compound as a direct building block in macrolactone construction via RCM is not a documented or synthetically viable strategy based on available literature.

Participation in Multi-Component Transformation Systems

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates atoms from all starting materials. nih.govresearchgate.net These reactions are prized for their atom economy, convergence, and ability to rapidly generate molecular complexity. nih.gov

α,β-Unsaturated carbonyl compounds are frequent participants in well-known MCRs, such as the Hantzsch dihydropyridine (B1217469) synthesis and the Biginelli reaction. nih.govnih.gov Furthermore, modern synthetic methods allow for the in-situ generation of the α,β-unsaturated component, which then immediately engages in a subsequent multi-component cascade. thieme-connect.de

However, these powerful reactions typically rely on relatively unhindered and reactive α,β-unsaturated substrates. The significant steric bulk of this compound would likely render it an unsuitable substrate for most established MCR protocols. Its low electrophilicity and the hindered nature of its β-carbon would prevent the requisite Michael or other addition steps that are central to these reaction cascades. As such, while its general class of compounds is a staple in MCR chemistry, the specific participation of this compound in such transformations is not a prominent feature in the scientific literature.

Q & A

Q. Q1. What methodologies are recommended for synthesizing Methyl 3-methyl-2-phenylbut-2-enoate with high stereochemical purity?

Answer: Synthesis routes for α,β-unsaturated esters like this compound often involve condensation reactions (e.g., Claisen-Schmidt) or alkylation of enolates. For stereochemical control, use chiral auxiliaries or asymmetric catalysis. Purification via reverse-phase chromatography (C18 column, acetonitrile/water gradient) ensures high purity, as demonstrated in analogous ester syntheses . Solvent choice (e.g., THF for improved solubility) and inert atmosphere (N₂) minimize side reactions.

Q. Q2. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Answer:

- NMR (¹H/¹³C): Assign olefinic protons (δ 5.5–6.5 ppm) and ester carbonyl (δ 165–175 ppm). Coupling constants (J) confirm trans-configuration in α,β-unsaturated systems.

- IR: Confirm ester carbonyl (C=O stretch ~1720 cm⁻¹) and conjugated C=C (~1600 cm⁻¹).

- GC/MS: Use electron ionization (EI) to fragment the ester group (m/z 59 [COOCH₃⁺]) and phenyl fragments (m/z 77, 91). Retention time comparisons with standards validate purity .

Q. Q3. How can crystallographic data for this compound be validated to resolve ambiguities in molecular geometry?

Answer: Use SHELXL for refinement and PLATON for structure validation. Key checks include:

- ADP consistency: Anisotropic displacement parameters (ADPs) for non-H atoms should align with thermal motion trends.

- Hydrogen bonding: Graph-set analysis (e.g., Etter’s rules) identifies patterns (e.g., R₂²(8) motifs) .

- Twinned data: Employ twin-law matrices in SHELXTL to correct for pseudo-merohedral twinning .

Advanced Research Questions

Q. Q4. How can computational modeling resolve contradictions in experimental data for reaction mechanisms involving this compound?

Answer:

- DFT calculations: Optimize transition states (e.g., for conjugate additions) using Gaussian or ORCA. Compare activation energies (ΔG‡) with experimental kinetics.

- MD simulations: Model solvent effects (e.g., THF vs. DMF) on reaction pathways using GROMACS.

- Contradiction resolution: If experimental NMR coupling constants conflict with computed dihedral angles, re-examine solvent polarity’s impact on rotamer populations .

Q. Q5. What strategies address challenges in crystallizing this compound for X-ray diffraction studies?

Answer:

Q. Q6. How do hydrogen-bonding networks influence the solid-state reactivity of this compound?

Answer:

- Topochemical analysis: Use Mercury (CCDC) to map H-bonding motifs. For example, dimeric R₂²(8) motifs may sterically hinder [2+2] photodimerization.

- Reactivity assays: Irradiate crystals under UV and monitor via in-situ Raman spectroscopy. Correlate reaction yields with H-bond strength (e.g., O···H distances < 2.0 Å inhibit reactivity) .

Data Contradiction Analysis

Q. Q7. How should researchers reconcile discrepancies between calculated and observed optical rotations for enantiomers of this compound?

Answer:

- Chiral chromatography: Use Chiralpak columns (e.g., AD-H) to separate enantiomers and measure specific rotations.

- Solvent effects: Polar solvents (e.g., methanol) may induce conformational changes, altering observed rotations. Compare experimental data with DFT-predicted values (e.g., using CAM-B3LYP/6-311++G(d,p)) .

Q. Q8. What experimental controls are critical when detecting trace impurities in this compound via LCMS?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.